molecular formula C16H10N2O9 B14110848 Phthalic acid,3,3'-azoxydi-(8CI)

Phthalic acid,3,3'-azoxydi-(8CI)

Cat. No.: B14110848
M. Wt: 374.26 g/mol
InChI Key: GKJNHQLDGVPDIQ-UHFFFAOYSA-N
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Description

Phthalic acid, 3,3'-azoxydi-(8CI) is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) featuring an azoxy functional group (-N=N(O)-) at the 3,3' positions. Unlike common phthalic acid esters (e.g., dimethyl phthalate or diethylhexyl phthalate), which are widely used as plasticizers, the azoxy derivative likely exhibits distinct chemical and biological properties due to the incorporation of the -N=N(O)- moiety.

Properties

Molecular Formula

C16H10N2O9

Molecular Weight

374.26 g/mol

IUPAC Name

(2,3-dicarboxyphenyl)-(2,3-dicarboxyphenyl)imino-oxidoazanium

InChI

InChI=1S/C16H10N2O9/c19-13(20)7-3-1-5-9(11(7)15(23)24)17-18(27)10-6-2-4-8(14(21)22)12(10)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

GKJNHQLDGVPDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N=[N+](C2=CC=CC(=C2C(=O)O)C(=O)O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of phthalic acid, 3,3’-azoxydi-(8CI) typically involves the reaction of phthalic acid derivatives with azoxy compounds under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactions in reactors, followed by purification processes such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Phthalic acid, 3,3’-azoxydi-(8CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azoxy group to other functional groups, such as amino or hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phthalic acid, 3,3’-azoxydi-(8CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phthalic acid, 3,3’-azoxydi-(8CI) involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Functional Group Key Structural Features Applications
Phthalic acid, 3,3'-azoxydi-(8CI) Azoxy (-N=N(O)-) at 3,3' positions Combines aromatic dicarboxylic acid with azoxy Potential use in polymers, chemical probes
Phthalic acid Dicarboxylic acid (-COOH) Aromatic backbone with two carboxylic acid groups Precursor for phthalates, perfumes, saccharin
Dimethyl phthalate (DMP) Ester (-COOCH₃) Methyl ester of phthalic acid Plasticizer, insect repellent
Diethylhexyl phthalate (DEHP) Branched ester (-COOCH₂CH(C₂H₅)₄) High molecular weight ester PVC plasticizer, linked to toxicity
Diisononyl phthalate (DINP) Long-chain ester (-COO(7-methyloctyl)) Branched alkyl ester Alternative to DEHP in plastics

Physicochemical Properties

  • Phthalic acid :
    • Molecular formula: C₈H₆O₄
    • Solubility: Moderately soluble in water (0.6 g/100 mL at 20°C) .
    • Toxicity: LD₅₀ (mice) = 550 mg/kg .
  • Azoxy compounds often exhibit thermal stability and redox activity, which could enable applications in conductive polymers or catalysis .
  • Phthalate esters :
    • LogP values range from 1.74 (DMP) to 7.5 (DEHP), reflecting increasing hydrophobicity with longer alkyl chains .
    • DEHP metabolites (e.g., phthalic acid) are associated with endocrine disruption and organ toxicity .

Toxicity and Regulatory Status

  • Phthalic acid : Low acute toxicity but may cause irritation upon prolonged exposure .
  • Azoxy compounds: Limited data, but azoxy groups in other contexts (e.g., purine derivatives) are linked to mutagenicity .
  • DEHP : Banned in children’s products (EU REACH) due to hepatotoxicity and reproductive risks .
  • DINP : Classified as a safer alternative to DEHP but under scrutiny for chronic exposure effects .

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